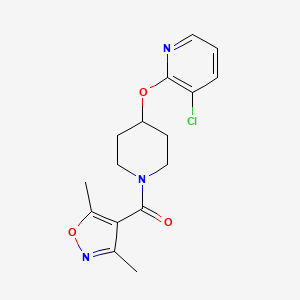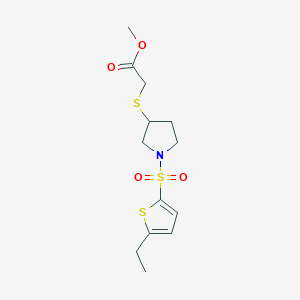![molecular formula C19H18N2O3S2 B2658257 3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 852464-30-3](/img/structure/B2658257.png)
3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide” is a complex organic molecule. It contains a benzenesulfonyl group, a 4-methylphenyl group, and a 1,3-thiazol-2-yl group . These groups are common in various organic compounds and can contribute to the compound’s overall properties.
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions . The 1,3-thiazol-2-yl group might participate in reactions typical for heterocycles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include properties like melting point, boiling point, solubility in different solvents, and stability under various conditions .Applications De Recherche Scientifique
Anticancer and Anti-HCV Activities
The synthesis and characterization of celecoxib derivatives, including compounds with a benzenesulfonamide moiety, have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have demonstrated significant activity without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, indicating their potential therapeutic applications (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yield, making them excellent candidates for photodynamic therapy in cancer treatment. Their good fluorescence properties and high singlet oxygen quantum yield are crucial for Type II photodynamic therapy mechanisms, suggesting their utility in treating cancer (Pişkin et al., 2020).
Inhibition of Kynurenine 3-Hydroxylase
N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is implicated in several neurological disorders. These inhibitors have shown efficacy in blocking the enzyme's activity in vivo, offering a potential pathway for exploring treatments for diseases related to the kynurenine pathway dysfunction (Röver et al., 1997).
Anticonvulsant Agents
Some heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity. Among these, certain compounds showed protection against picrotoxin-induced convulsions, with one compound in particular exhibiting significant anticonvulsive effects and providing 100% protection, highlighting the potential of these compounds in developing new anticonvulsant drugs (Farag et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-14-7-9-15(10-8-14)17-13-25-19(20-17)21-18(22)11-12-26(23,24)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBKKCHKTUDUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-dichloro[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B2658184.png)


![cis-Exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/no-structure.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)thiophene-2-carboxamide](/img/structure/B2658191.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-butoxybenzamide](/img/structure/B2658194.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2658196.png)
